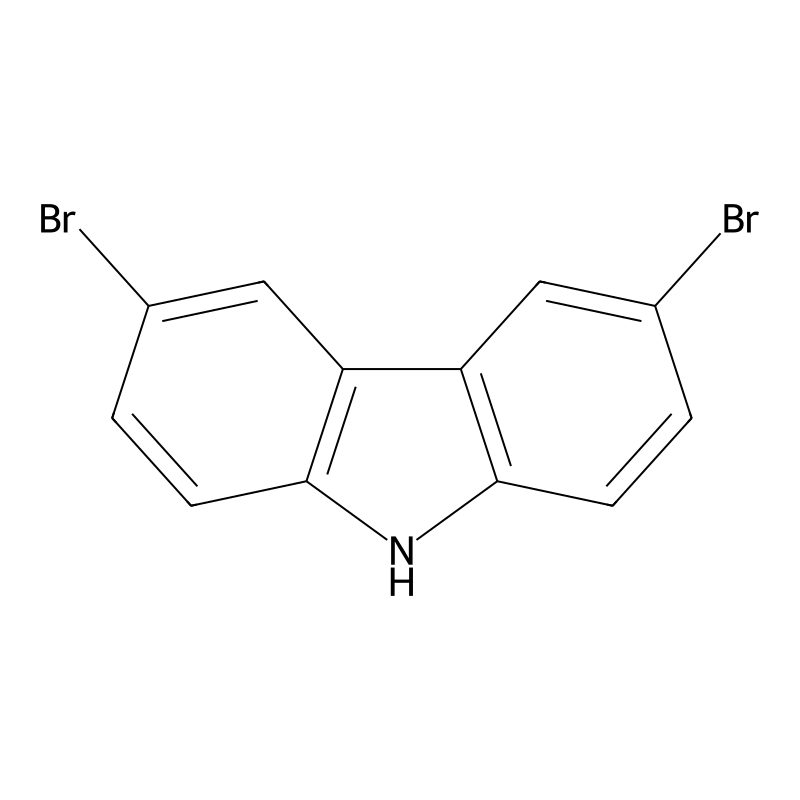

3,6-Dibromocarbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

3,6-Dibromocarbazole is an organic compound with the chemical formula C₁₂H₇Br₂N. It is a white to light yellow crystalline powder with a melting point of 204-206 °C []. The synthesis of 3,6-Dibromocarbazole has been reported in several scientific publications, with various methods employed [, ]. Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis [, ].

Potential Applications:

While the specific applications of 3,6-Dibromocarbazole are still under exploration, research suggests its potential in various scientific fields:

- Organic Electronics: Due to its aromatic structure and the presence of bromine atoms, 3,6-Dibromocarbazole exhibits interesting optoelectronic properties, making it a potential candidate for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [, ].

- Medicinal Chemistry: Studies have investigated the potential of 3,6-Dibromocarbazole derivatives as antitumor agents due to their ability to inhibit the growth of cancer cells []. However, further research is needed to determine their efficacy and safety.

- Material Science: The unique properties of 3,6-Dibromocarbazole can be explored for the development of novel functional materials. For instance, research suggests its potential use in the fabrication of luminescent materials and hole-transporting materials for organic electronics.

3,6-Dibromocarbazole is a halogenated derivative of carbazole, classified as a polycyclic aromatic compound. Its chemical formula is C₁₂H₇Br₂N, and it possesses two bromine substituents at the 3 and 6 positions of the carbazole ring. This compound is notable for its structural properties, which contribute to its reactivity and potential applications in various fields such as organic electronics and medicinal chemistry. The presence of bromine atoms enhances its electron-accepting capabilities, making it a candidate for use in organic photovoltaic devices and as a building block in the synthesis of more complex organic materials .

- Nucleophilic substitution reactions: The bromine atoms can be replaced by nucleophiles under appropriate conditions. For example, reactions with amines can yield various amine derivatives.

- Cross-coupling reactions: It can serve as a precursor for synthesizing substituted carbazoles via palladium-catalyzed coupling methods, allowing for the introduction of diverse functional groups .

- Electrophilic aromatic substitution: The aromatic nature of the carbazole ring allows for electrophilic attack, which can modify the ring structure further.

Research has indicated that 3,6-dibromocarbazole exhibits significant biological activities. It has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, possibly through modulation of signaling pathways involved in cell survival . Additionally, its derivatives have been explored for antibacterial and antifungal activities, highlighting its potential as a lead compound in drug development.

3,6-Dibromocarbazole finds applications in various domains:

- Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.

- Pharmaceuticals: Its derivatives are investigated for potential therapeutic applications, including neuroprotective agents and antimicrobial compounds.

- Material Science: Employed in the development of advanced materials with specific optical or electronic characteristics.

Studies on the interactions of 3,6-dibromocarbazole with various substances have shown that it can effectively sorb onto microplastics in aquatic environments. This property raises concerns about environmental persistence and bioaccumulation. Research indicates that it interacts with polypropylene microplastics in seawater, suggesting potential ecological impacts . Furthermore, its interactions with biological systems are being explored to understand its pharmacokinetics and toxicity profiles.

Several compounds share structural similarities with 3,6-dibromocarbazole. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Carbazole | Base structure without halogens | Exhibits fluorescence; used in OLEDs |

| 1,3,6,8-Tetrabromocarbazole | Four bromine substituents | Higher reactivity; potential environmental risks |

| 3-Bromocarbazole | One bromine substituent | Less complex; simpler synthesis |

| 9-Bromo-9H-carbazole | Bromination at position 9 | Different electronic properties |

The uniqueness of 3,6-dibromocarbazole lies in its specific arrangement of bromine atoms at the 3 and 6 positions, which significantly influences its chemical reactivity and biological activity compared to other derivatives.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant